molecular formula C13H10FNO3 B1331586 Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 929000-81-7

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1331586
M. Wt: 247.22 g/mol
InChI Key: MCRSIKGFABUVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08791147B2

Procedure details

A 100 mL round-bottomed flask was charged with methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (2.3 g, 9.1 mmol) and 20 mL of EtOH. To this was added NaOH (1.10 g, 27.0 mmol). This solution was stirred at rt for 20 h then concentrated. The mixture was acidified to pH 1 with conc HCl. The resulting precipitate was filtered and dried to give 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an off-white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]([O:17]C)=[O:16])=[CH:9]2)=[CH:4][CH:3]=1.[OH-].[Na+]>CCO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]([OH:17])=[O:16])=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C=CC1=O)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=C(C=CC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.